molecular formula C10H7NO2 B12947918 7-Hydroxyquinoline-8-carbaldehyde

7-Hydroxyquinoline-8-carbaldehyde

Cat. No.: B12947918
M. Wt: 173.17 g/mol
InChI Key: USROEJBTXWQSKM-UHFFFAOYSA-N
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Description

7-Hydroxyquinoline-8-carbaldehyde is an organic compound derived from the heterocyclic quinoline. It is a derivative of 8-hydroxyquinoline, which is known for its wide range of biological activities and applications in various fields. The compound is characterized by the presence of a hydroxyl group at the 7th position and an aldehyde group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-8-carbaldehyde typically involves the functionalization of 8-hydroxyquinoline. One common method includes the alkylation of 8-hydroxyquinoline with appropriate reagents to introduce the aldehyde group at the desired position . Another approach involves the oxidation of 7-hydroxyquinoline derivatives to form the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: 7-Hydroxyquinoline-8-carboxylic acid.

    Reduction: 7-Hydroxyquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Hydroxyquinoline-8-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyquinoline-8-carbaldehyde involves its ability to interact with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can also inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyquinoline-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

7-hydroxyquinoline-8-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-8-9(13)4-3-7-2-1-5-11-10(7)8/h1-6,13H

InChI Key

USROEJBTXWQSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)C=O)N=C1

Origin of Product

United States

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